molecular formula C10H14BBrN2O4 B8187544 2-Bocamino-6-bromo-pyridine-4-boronic acid

2-Bocamino-6-bromo-pyridine-4-boronic acid

Cat. No.: B8187544
M. Wt: 316.95 g/mol
InChI Key: WGIALTBKINLZMN-UHFFFAOYSA-N
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Description

2-Bocamino-6-bromo-pyridine-4-boronic acid is a chemical compound with the molecular formula C10H14BBrN2O4. It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group. This compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bocamino-6-bromo-pyridine-4-boronic acid typically involves several steps:

    Bromination: The starting material, 2-amino-4-pyridine, undergoes bromination to introduce a bromine atom at the 6-position.

    Protection: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.

    Boronic Acid Formation: The protected bromo-pyridine is then converted to the boronic acid derivative using a palladium-catalyzed borylation reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves using high-efficiency reactors, continuous flow processes, and stringent quality control measures to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bocamino-6-bromo-pyridine-4-boronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

    Oxidation: The compound can be oxidized to form corresponding boronic esters or acids.

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the coupling reactions.

    Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.

Major Products

The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

2-Bocamino-6-bromo-pyridine-4-boronic acid has several applications in scientific research:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Medicinal Chemistry: Employed in the development of new drugs, particularly those targeting cancer and infectious diseases.

    Material Science: Utilized in the creation of novel materials with specific electronic or optical properties.

    Biological Studies: Acts as a probe or ligand in biochemical assays to study enzyme functions and interactions.

Mechanism of Action

The mechanism by which 2-Bocamino-6-bromo-pyridine-4-boronic acid exerts its effects depends on the specific application:

    Suzuki-Miyaura Coupling: The boronic acid group forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate.

    Biological Interactions: In medicinal chemistry, the compound can interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-bromo-pyridine-4-boronic acid: Lacks the Boc protection group, making it more reactive but less stable.

    2-Bocamino-4-bromo-pyridine-6-boronic acid: Isomer with different substitution pattern, affecting its reactivity and applications.

    2-Bocamino-6-chloro-pyridine-4-boronic acid: Chlorine instead of bromine, altering its electronic properties and reactivity.

Uniqueness

2-Bocamino-6-bromo-pyridine-4-boronic acid is unique due to its specific substitution pattern and the presence of the Boc protection group, which provides a balance between reactivity and stability, making it particularly useful in complex organic syntheses.

This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

[2-bromo-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-4-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BBrN2O4/c1-10(2,3)18-9(15)14-8-5-6(11(16)17)4-7(12)13-8/h4-5,16-17H,1-3H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGIALTBKINLZMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC(=C1)Br)NC(=O)OC(C)(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BBrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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